molecular formula C11H8F4O3 B1458935 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione CAS No. 1202030-54-3

4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione

Cat. No. B1458935
CAS RN: 1202030-54-3
M. Wt: 264.17 g/mol
InChI Key: LRTGIUPYSQAVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione, also known as 4,4,4-TFMB, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent in organic synthesis and has been used to synthesize a variety of compounds, including polymorphic forms of pharmaceuticals, pesticides, and food additives. It is also used in the preparation of various polymers and catalysts. In addition, 4,4,4-TFMB has been used in the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and food additives.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione is not completely understood. However, it is believed to involve the formation of a transient complex between the reagent and the substrate, followed by the nucleophilic displacement of the leaving group. This reaction is thought to proceed through a series of intermediate steps, including the formation of a cationic species, the formation of a carbanion, and the formation of a carbonium ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. It has also been shown to have no significant effect on the growth and development of plants and animals.

Advantages and Limitations for Lab Experiments

4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione has several advantages for laboratory experiments. It is a versatile reagent with a wide range of applications in organic synthesis. It is also relatively inexpensive and has a high purity. However, it has some limitations. It is a volatile compound and can be difficult to handle and store. In addition, it is a highly reactive compound and can be explosive at high temperatures.

Future Directions

There are a number of potential future directions for research into 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione. These include further investigation into the mechanism of action of the compound, as well as the development of new synthetic methods for its synthesis. In addition, further research into the biochemical and physiological effects of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione could provide valuable insight into its potential applications in medicine, agriculture, and food science. Finally, more research into the potential uses of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione in the synthesis of fluorescent dyes and fluorescent proteins could open up new avenues for research into the production of novel materials.

Scientific Research Applications

4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and food additives. It has also been used to synthesize a variety of polymorphic forms of pharmaceuticals, pesticides, and food additives. In addition, 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione has been used in the synthesis of a variety of polymers and catalysts, as well as in the synthesis of various fluorescent dyes and fluorescent proteins.

properties

IUPAC Name

4,4,4-trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c1-18-9-3-2-6(12)4-7(9)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTGIUPYSQAVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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